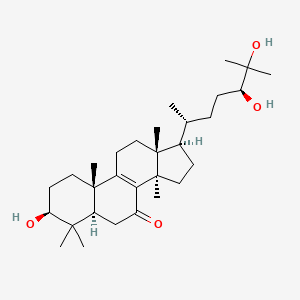

Ganoderitriol M

Description

Ganoderitriol M is a lanostane-type triterpenoid isolated from the medicinal fungus Ganoderma lucidum (Lingzhi or Reishi) . It features a tetracyclic carbon skeleton (C₃₀) with hydroxyl groups at C-24 and C-25, distinguishing it from other triterpenoids in the Ganoderma genus . Structurally, it shares the C-17 β-side chain common to many lanostane derivatives but is characterized by unique hydroxylations at positions critical for bioactivity.

Propriétés

IUPAC Name |

(3S,5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22-24,32-34H,9-17H2,1-8H3/t18-,19-,22+,23+,24+,28-,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNFKNZQPAWPQL-YFFZAEHLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ganoderitriol M is typically isolated from the fruiting bodies of Ganoderma lucidum through a series of extraction and purification steps. The process involves:

Extraction: The dried fruiting bodies are extracted using solvents such as ethyl acetate.

Fractionation: The crude extract is then fractionated using chloroform to obtain total triterpenoids.

Purification: The triterpenoids are further purified using column chromatography and preparative high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of Ganoderitriol M involves large-scale cultivation of Ganoderma lucidum, followed by the extraction and purification processes mentioned above. The use of advanced chromatographic techniques ensures the isolation of high-purity Ganoderitriol M .

Analyse Des Réactions Chimiques

Types of Reactions

Ganoderitriol M undergoes various chemical reactions, including:

Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.

Reduction: The compound can undergo reduction reactions, particularly at the ketone functional group.

Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with modified functional groups .

Applications De Recherche Scientifique

Ganoderitriol M has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of lanostanoid triterpenes.

Biology: Research has shown its potential in modulating cell cycle progression and cell proliferation.

Medicine: Ganoderitriol M exhibits anti-tumor, anti-inflammatory, and cholesterol-lowering properties

Industry: It is used in the development of health supplements and pharmaceutical formulations.

Mécanisme D'action

Ganoderitriol M exerts its effects through various molecular targets and pathways:

Anti-tumor Activity: It modulates cell cycle progression and inhibits cancer cell proliferation.

Anti-inflammatory Effects: The compound reduces inflammation by inhibiting pro-inflammatory cytokines.

Cholesterol-lowering: It lowers cholesterol levels by modulating lipid metabolism pathways.

Comparaison Avec Des Composés Similaires

Ganoderitriol M belongs to a broader class of lanostane triterpenoids, which share a tetracyclic skeleton but differ in substituent groups, double bond positions, and stereochemistry. Below is a detailed comparison with structurally and functionally related compounds:

Structural Comparison

Key Structural Insights :

- C-24/C-25 Substitutions: Ganoderitriol M’s hydroxyl groups at these positions contrast with the chlorine substitution in Sooneuphanone D and the carboxyl group in Ganoderic acid β . This difference significantly impacts solubility and receptor binding.

- C-17 Side Chain : The β-configuration at C-17 is conserved across all compared compounds, suggesting evolutionary preservation of this moiety for bioactivity .

Pharmacological Comparison

- Antitumor Activity: Ganoderitriol M and Lucialdehyde C both exhibit antitumor effects, but Lucialdehyde C’s potency is attributed to its C-23 keto group and C-3/C-7 hydroxylations, which enhance pro-apoptotic signaling .

- Anti-Inflammatory Effects: Ganoderitriol M’s C-24/C-25 hydroxyls may interact with COX-2 enzymes, a mechanism less evident in Ganoderiol C-H due to its C-12 acetyloxy group .

Spectral and Analytical Data

- 13C-NMR: Ganoderitriol M’s C-24 signal (δC ~74.5) is distinct from Sooneuphanone D’s C-24 chlorine-substituted carbon (δC shifted +5.1 ppm) .

- Mass Spectrometry: The molecular ion peak of Ganoderitriol M (m/z 492) differs by 18 Da from Sooneuphanone D due to the hydroxyl vs. chlorine substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.